3-Propanoyl-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
3-Propanoyl-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound that contains a thiazolidine ring, which is a five-membered ring with sulfur and nitrogen atoms at positions 1 and 3, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propanoyl-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of thiazolidine-4-carboxylic acid with propanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Propanoyl-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propanoyl group can be replaced by other acyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various acyl derivatives .
Scientific Research Applications
3-Propanoyl-1,3-thiazolidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Mechanism of Action
The mechanism of action of 3-Propanoyl-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes or receptors, leading to changes in cellular functions. For example, it may exert its effects by inhibiting oxidative stress or modulating inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-Propanoyl-1,3-thiazolidine-4-carboxylic acid include:
Thiazolidine-4-carboxylic acid: The parent compound, which lacks the propanoyl group.
Timonacic: A derivative used in the study of acute diseases and liver disorders.
Uniqueness
This compound is unique due to the presence of the propanoyl group, which can enhance its reactivity and potential biological activities compared to its parent compound and other derivatives .
Properties
IUPAC Name |
3-propanoyl-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3S/c1-2-6(9)8-4-12-3-5(8)7(10)11/h5H,2-4H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPJCLHVMRYOQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CSCC1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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